molecular formula C10H9B B1397139 5-Bromo-1-methylene-2,3-dihydro-1H-indene CAS No. 875306-81-3

5-Bromo-1-methylene-2,3-dihydro-1H-indene

Cat. No.: B1397139
CAS No.: 875306-81-3
M. Wt: 209.08 g/mol
InChI Key: ZQLUWPKLJNDZSI-UHFFFAOYSA-N
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Description

5-Bromo-1-methylene-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H9Br It is a derivative of indene, characterized by the presence of a bromine atom at the 5-position and a methylene group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylene-2,3-dihydro-1H-indene typically involves the bromination of 1-methylene-2,3-dihydro-1H-indene. This can be achieved through the reaction of 1-methylene-2,3-dihydro-1H-indene with bromine in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methylene-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylene group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The double bond in the methylene group can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted indene derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Products include saturated hydrocarbons.

Scientific Research Applications

5-Bromo-1-methylene-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methylene-2,3-dihydro-1H-indene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methylene group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylene-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-2,3-dihydro-1H-indene: Lacks the methylene group, affecting its reactivity and applications.

    5-Bromo-1,3-indandione: Contains a different functional group, leading to distinct chemical properties and applications.

Uniqueness

5-Bromo-1-methylene-2,3-dihydro-1H-indene is unique due to the presence of both the bromine atom and the methylene group. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

6-bromo-3-methylidene-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUWPKLJNDZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730400
Record name 5-Bromo-1-methylidene-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875306-81-3
Record name 5-Bromo-2,3-dihydro-1-methylene-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875306-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methylidene-2,3-dihydro-1H-indene
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URL https://comptox.epa.gov/dashboard/DTXSID90730400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methylene-2,3-dihydro-1H-indene
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Synthesis routes and methods

Procedure details

The title compound was synthesized in analogy to example S87 using triphenyl-phospho-nium bromide (1.49 g, 4.17 mmol), n-BuLi (3.26 ml, 1.6M solution in hexane, 5.21 mmol) and 5-bromo-1-indanone (880 mg, 4.17 mmol) in DMSO (10 ml). The residue which was isolated was purified by filtration through a short pad of silica using pentane as eluant to give 5-bromo-1-methylene-indan (510 mg, 59%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.40-7.29 (m, 3H), 5.44 (m, 1H), 5.05 (m, 1H), 2.98-2.94 (m, 2H), 2.83-2.78 (m, 2H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step Two
Quantity
880 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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